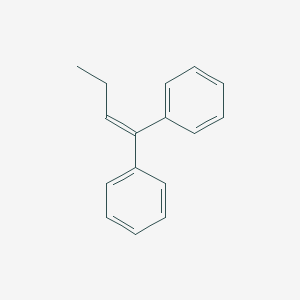

(1-Phenyl-1-butenyl)benzene

Übersicht

Beschreibung

It is a derivative of benzene, characterized by the presence of a butenyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (1-Phenyl-1-butenyl)benzene can be synthesized through several methods, including:

Grignard Reaction: This involves the reaction of phenylmagnesium bromide with 1-bromo-1-butene under controlled conditions to yield this compound.

Friedel-Crafts Alkylation: This method involves the alkylation of benzene with 1-butene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with various electrophiles such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of phenylbutanone or phenylbutanal.

Reduction: Formation of 1-phenylbutane.

Substitution: Formation of halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1-Phenyl-1-butenyl)benzene has several applications in scientific research, including:

Chemistry: Used as a starting material for the synthesis of various organic compounds and intermediates.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-Phenyl-1-butenyl)benzene involves its interaction with molecular targets through various pathways:

Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions with electrophiles, forming intermediates that can further react to yield substituted products.

Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different functional groups that can interact with other molecules.

Vergleich Mit ähnlichen Verbindungen

- (E)-1-Phenyl-1-butene

- Benzene, 1-butenyl-, (Z)-

- β-Ethylstyrene

Comparison: (1-Phenyl-1-butenyl)benzene is unique due to its specific structural arrangement and reactivity. Compared to its stereoisomers, it exhibits distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research .

Biologische Aktivität

(1-Phenyl-1-butenyl)benzene, also known as 1-phenyl-1-butenylbenzene or (E)-1-phenyl-1-butene, is an organic compound with the molecular formula . This compound is notable for its potential biological activities, which have been the subject of various studies. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The following table summarizes key chemical properties of this compound:

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 208.3 | g/mol |

| Boiling Point | 470.15 | K |

| Melting Point | 230.09 | K |

| LogP (octanol/water) | 3.110 | - |

| CAS Number | 519378 | - |

These properties indicate that this compound is a relatively stable compound with moderate hydrophobicity, which may influence its biological interactions.

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several biological activities:

Antioxidant Activity : The compound has been shown to possess antioxidant properties, which can help mitigate oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage caused by free radicals.

Antimicrobial Properties : Studies suggest that this compound may exhibit antimicrobial effects against various pathogens. This property is particularly relevant in the context of developing new antimicrobial agents.

Cytotoxic Effects : Preliminary studies indicate that this compound may induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antioxidant Activity Study :

A study conducted by researchers evaluated the antioxidant capacity of various phenolic compounds, including this compound. The results demonstrated a significant reduction in oxidative stress markers in treated cells compared to controls, highlighting its potential as a dietary antioxidant . -

Antimicrobial Efficacy :

In a comparative analysis of natural compounds for antimicrobial activity, this compound was tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential use in developing natural antimicrobial agents . -

Cytotoxicity Assay :

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis in targeted cancer cells .

Eigenschaften

IUPAC Name |

1-phenylbut-1-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-9-16(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDKAGHZAOFATR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938175 | |

| Record name | 1,1'-(But-1-ene-1,1-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1726-14-3 | |

| Record name | 1,1'-(But-1-ene-1,1-diyl)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.